REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([N:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[S:15]([O:20]C)([O:18][CH3:19])(=[O:17])=[O:16]>[N+](C1C=CC=CC=1)([O-])=O>[CH3:19][N+:6]1[C:5]2[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=2)[N:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2.[CH3:19][O:18][S:15]([O-:20])(=[O:17])=[O:16] |f:3.4|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=NC3=CC=CC=C3N=C12
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gradually heated to 80 degrees Celsius
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
FILTRATION
|
Details
|
the methosulfate salt was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol for a 53.8% yield
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |